molecular formula C48H55N4O8PS B589312 2-THIO-DT CEP CAS No. 156783-23-2

2-THIO-DT CEP

Cat. No.: B589312
CAS No.: 156783-23-2
M. Wt: 879.022
InChI Key: GVVGJTVZBFRCKQ-GRZLEUACSA-N
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Mechanism of Action

Target of Action

2-THIO-DT CEP, a derivative of thymidine, primarily targets the DNA structure . This makes it useful in examining protein-DNA interactions by acting as photosensitizing probes .

Mode of Action

The mode of action of this compound involves its incorporation into the DNA structure. The compound forms a very stable base pair with T containing three hydrogen bonds, but the stability of the base pair with 2-thio-T is greatly diminished . This is due to steric interactions between the 2-thio group of thymidine and the 2-amino group of 2-amino-A, resulting in a base pair that contains only a single hydrogen bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA structure and function. The compound’s interaction with DNA can influence various biochemical pathways, including those involved in protein-DNA interactions . For instance, oligos containing this compound exhibit high affinity for natural oligonucleotides but show little affinity for other similar oligos even of a complementary sequence .

Pharmacokinetics

It is known that the compound is used in scientific research due to its unique properties

Result of Action

The result of this compound’s action is primarily observed at the molecular and cellular levels. By interacting with DNA, the compound can influence protein-DNA interactions and potentially affect various cellular processes . .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the compound’s stability is affected by storage conditions, with refrigerated storage at a maximum of 2-8°C recommended . Additionally, environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

2-THIO-DT CEP plays a significant role in biochemical reactions, particularly in the study of protein-DNA interactions . The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .

Cellular Effects

This compound influences cell function by acting as a photosensitizing probe, which is particularly useful for examining protein-DNA interactions . The thiocarbonyl group in this compound is reactive with compounds that associate with the minor groove of DNA, providing a method to study DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its thiocarbonyl group, which is available to react with compounds associating with the minor groove of DNA . This interaction provides a method to study DNA-binding proteins .

Metabolic Pathways

This compound is involved in the study of protein-DNA interactions . Specific metabolic pathways that this compound is involved in are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-THIO-DT CEP involves the protection of the 5’-hydroxyl group of 2-thio-2’-deoxythymidine with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to form the phosphoramidite . The reaction is typically carried out in anhydrous acetonitrile under inert conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under refrigerated conditions (2-8°C) to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2-THIO-DT CEP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 6-Thio-2’-deoxyguanosine (6-Thio-dG)
  • 4-Thio-2’-deoxythymidine (4-Thio-dT)
  • 4-Thio-2’-deoxyuridine (4-Thio-dU)

Uniqueness of 2-THIO-DT CEP

This compound is unique due to its specific reactivity with the minor groove of DNA, making it particularly useful for studying protein-DNA interactions. Unlike other thiocarbonyl-modified nucleosides, this compound exhibits high affinity for natural oligonucleotides but shows little affinity for other similar oligonucleotides, even of a complementary sequence .

Properties

CAS No.

156783-23-2

Molecular Formula

C48H55N4O8PS

Molecular Weight

879.022

IUPAC Name

[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-yl] 4-methylbenzoate

InChI

InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(57-28-12-27-49)60-42-29-44(51-30-35(6)45(50-47(51)62)59-46(53)36-17-15-34(5)16-18-36)58-43(42)31-56-48(37-13-10-9-11-14-37,38-19-23-40(54-7)24-20-38)39-21-25-41(55-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42?,43-,44-,61?/m1/s1

InChI Key

GVVGJTVZBFRCKQ-GRZLEUACSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=NC(=S)N(C=C2C)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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